molecular formula C8H6INO B1322696 6-Iodoisoindolin-1-one CAS No. 675109-30-5

6-Iodoisoindolin-1-one

Cat. No.: B1322696
CAS No.: 675109-30-5
M. Wt: 259.04 g/mol
InChI Key: HWGBKJIBYIUGNE-UHFFFAOYSA-N
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Description

6-Iodoisoindolin-1-one is a chemical compound with the molecular formula C8H6INO. It is a derivative of isoindolin-1-one, characterized by the presence of an iodine atom at the 6th position of the isoindolinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodoisoindolin-1-one typically involves multicomponent reactions (MCRs) and intramolecular amidation. One common method includes the reaction of methyl 2-formylbenzoate with isocyanides and primary amines under acidic conditions to form isoindolin-1-one derivatives . Another approach involves ultrasonic-assisted synthesis, which enhances reaction efficiency and yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of MCRs and ultrasonic-assisted synthesis can be scaled up for industrial applications. These methods offer high efficiency and can be performed on a multigram scale .

Chemical Reactions Analysis

Types of Reactions: 6-Iodoisoindolin-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) are commonly used.

    Oxidation and Reduction: Catalysts like palladium or rhodium are often employed in these reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized isoindolin-1-one derivatives .

Scientific Research Applications

6-Iodoisoindolin-1-one has a wide range of applications in scientific research:

    Medicinal Chemistry: It is explored as a potential inhibitor of enzymes such as Cyclin-dependent kinase 7 (CDK7) and phosphoinositol-3-kinase gamma (PI3Kγ), which are targets for cancer therapy

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

    Biological Studies: It is used in studies related to enzyme inhibition and molecular interactions

Mechanism of Action

The mechanism of action of 6-Iodoisoindolin-1-one involves its interaction with specific molecular targets:

    CDK7 Inhibition: The compound binds to the active site of CDK7, inhibiting its activity and thereby affecting cell cycle regulation.

    PI3Kγ Inhibition: It interacts with the PI3Kγ enzyme, inhibiting its function and impacting pathways involved in cancer cell proliferation and survival.

Comparison with Similar Compounds

    Isoindolin-1-one: The parent compound without the iodine substitution.

    N-Isoindoline-1,3-dione: Another derivative with different substitution patterns.

    Indole Derivatives: Compounds with similar heterocyclic structures but different functional groups.

Uniqueness: 6-Iodoisoindolin-1-one is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.

Properties

IUPAC Name

6-iodo-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO/c9-6-2-1-5-4-10-8(11)7(5)3-6/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGBKJIBYIUGNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)I)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623520
Record name 6-Iodo-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675109-30-5
Record name 6-Iodo-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Iodobenzoic acid (50 g, 0.2 mol) and N-hydroxymethylphthalimide (35.7 g, 0.2 mol) were suspended in concentrated sulfuric acid (200 ml) and heated for three hours at 80° C. The reaction mixture was poured onto ice and the product was filtered, washed with water and dilute ammonium hydroxide and then stirred in hot (70° C.) ethanol for 1.5 hours before cooling and drying to yield the title compound (24 g, 45%). 1H NMR (360 MHz, d6 DMSO) δ 8.63 (1H, brs), 7.95 (1H, s), 7.92 (1H, d, J=7 and 1 Hz), 7.42 (1H, d, J=7 and 1 Hz), 4.33 (2H, s). m/z (ES+) 260 (M+). b) 5-Iodo-3-methoxy-1H-isoindolium trifluoromethanesulfonate Prepared in a similar manner to that of Example 1a using 6-iodo-2,3-dihydro-isoindol-1-one. 1H NMR (360 MHz, CDCl3) δ 12.5 (1H, brs), 8.26 (1H,d, J=1 Hz), 8.14 (1H, dd, J=7 and 1 Hz), 7.53 (1H, d, J=7 Hz), 5.06 (2H, s), 4.58 (3H, s). m/z (ES+) 274 (M+). c) 5-Methyl-3-phenylisoxazole-4-carboxylic acid NA-(6-iodo-3H-isoindol-1-yl)-hydrazide Prepared in a similar manner to that of Example 1b using 5-Iodo-3-methoxy-1H-isoindolium trifluoromethanesulfonate d) 8-Iodo-3-(5-methyl-3-phenylisoxazol-4-yl)-5H-[1,2,4]triazolo[3,4-a]isoindole 5-Methyl-3-phenylisoxazole-4-carboxylic acid N′-(6-iodo-3H-isoindol-1-yl)-hydrazide (19.96 g) was heated in acetic acid (200 ml) at reflux for five hours. The reaction was cooled and evaporated. The residue was purified by column chromatography on silica using 40% ethyl acetate/isohexane to yield 8-iodo-3-(5-methyl-3-phenylisoxazol-4-yl)-5H-[1,2,4]-triazolo[3,4-a]isoindole (5.6 g). 1H NMR (360 MHz, CDCl3) 7.72 (1H,d, J=1 Hz), 7.53–7.34 (6H,m), 7.01 (1H, d, J=7 Hz) 3.93 (2H, s), 2.71 (3H, s). m/z (ES+) 441 (M+). e) 3-(5-Methyl-3-phenylisoxazol-4-yl)-5H-[1,2,4]triazolo[3,4-a]isoindole-8-carboxylic acid methyl ester 8-Iodo-3-(5-methyl-3-phenylisoxazol-4-yl)-5H-[1,2,4]triazolo[3,4-a]isoindole (3.1 g), triethylamine (6 ml) and tetrakis(triphenylphosphine)palladium(0) (0.5 g) were suspended in a degassed mixture of 1,4-dioxane (50 ml) and methanol (100 ml). The reaction was heated to 75° C. and a slow stream of carbon monoxide was passed through the reaction mixture for 16 hours. The reaction was evaporated and purified by column chromatography on silica to yield the title compound (1.9 g). 1H NMR (360 MHz, CDCl3) 8.46 (1H, s), 7.83 (1H, d, J=7 Hz), 7.45–7.37 (5H, m), 7.24 (1H, d, J=7 Hz), 4.01(2H, s), 3.79 (3H, s), 2.71(3H, s). m/z (ES±) 373 (M+). f) 8 (2-Imidazolinyl)-3-(5-methyl-3-phenylisoxazol-4-yl)-5H-[1,2,4]triazolo[3,4-a]isoindole Ethylenediamine (160 mg) in toluene (5 ml) was cooled to 5° C. and trimethylaluminium (2 M in toluene, 1 ml) was added. The reaction mixture was allowed to warm to 25° C. and then 3-(5-methyl-3-phenylisoxazol-4-yl)-5H-[1,2,4]triazolo[3,4-a]isoindole-8-carboxylic acid methyl ester (200 mg) was added and the reaction mixture was heated to reflux for 2 hours. The reaction was cooled, methanol was added and the reaction was evaporated and the residue was purified by column chromatography on silica to yield the title compound after recrystallisation from ethyl acetate (80 mg). 1H NMR (360 MHz, d6 DMSO) δ 8.32 (1H, s), 7.96 (1H, dd, J=7 and 1 Hz), 7.56–7.41 (6H, m), 4.59 (2H, s), 3.66 (3H, s), 2.59 (3H, s). m/z (ES+) 383(M+).
Name
3-(5-Methyl-3-phenylisoxazol-4-yl)-5H-[1,2,4]triazolo[3,4-a]isoindole-8-carboxylic acid methyl ester 8-Iodo-3-(5-methyl-3-phenylisoxazol-4-yl)-5H-[1,2,4]triazolo[3,4-a]isoindole
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Iodobenzoic acid (50 g, 0.2 mol) and N-hydroxymethylphthalimide (35.7 g, 0.2 mol) were suspended in concentrated sulfuric acid (200 ml) and heated for three hours at 80° C. The reaction mixture was poured onto ice and the product was filtered, washed with water and dilute ammonium hydroxide and then stirred in hot (70° C.) ethanol for 1.5 hours before cooling and drying to yield the title compound (24 g, 45%). 1H NMR (360 MHz, d6 DMSO) δ 8.63 (1H, brs), 7.95 (1H, s), 7.92 (1H, d, J=7 and 1 Hz), 7.42 (1H, d, J=7 and 1 Hz), 4.33 (2H, s). m/z (ES+) 260 (M+). b) 5-Iodo-3-methoxy-1H-isoindolium trifluoromethanesulfonate Prepared in a similar manner to that of Example 1a using 6-iodo-2,3-dihydro-isoindol-1-one. 1H NMR (360 MHz, CDCl3) δ 12.5 (1H, brs), 8.26 (1H,d, J=1 Hz), 8.14 (1H, dd, J=7 and 1 Hz), 7.53 (1H, d, J=7 Hz), 5.06 (2H, s), 4.58 (3H, s). m/z (ES+) 274 (M+). c) 5-Methyl-3-phenylisoxazole-4-carboxylic acid NA-(6-iodo-3H-isoindol-1-yl)-hydrazide Prepared in a similar manner to that of Example 1b using 5-Iodo-3-methoxy-1H-isoindolium trifluoromethanesulfonate d) 8-Iodo-3-(5-methyl-3-phenylisoxazol-4-yl)-5H-[1,2,4]triazolo[3,4-a]isoindole 5-Methyl-3-phenylisoxazole-4-carboxylic acid N′-(6-iodo-3H-isoindol-1-yl)-hydrazide (19.96 g) was heated in acetic acid (200 ml) at reflux for five hours. The reaction was cooled and evaporated. The residue was purified by column chromatography on silica using 40% ethyl acetate/isohexane to yield 8-iodo-3-(5-methyl-3-phenylisoxazol-4-yl)-5H-[1,2,4]-triazolo[3,4-a]isoindole (5.6 g). 1H NMR (360 MHz, CDCl3) 7.72 (1H,d, J=1 Hz), 7.53–7.34 (6H,m), 7.01 (1H, d, J=7 Hz) 3.93 (2H, s), 2.71 (3H, s). m/z (ES+) 441 (M+). e) 3-(5-Methyl-3-phenylisoxazol-4-yl)-5H-[1,2,4]triazolo[3,4-a]isoindole-8-carboxylic acid methyl ester 8-Iodo-3-(5-methyl-3-phenylisoxazol-4-yl)-5H-[1,2,4]triazolo[3,4-a]isoindole (3.1 g), triethylamine (6 ml) and tetrakis(triphenylphosphine)palladium(0) (0.5 g) were suspended in a degassed mixture of 1,4-dioxane (50 ml) and methanol (100 ml). The reaction was heated to 75° C. and a slow stream of carbon monoxide was passed through the reaction mixture for 16 hours. The reaction was evaporated and purified by column chromatography on silica to yield the title compound (1.9 g). 1H NMR (360 MHz, CDCl3) 8.46 (1H, s), 7.83 (1H, d, J=7 Hz), 7.45–7.37 (5H, m), 7.24 (1H, d, J=7 Hz), 4.01(2H, s), 3.79 (3H, s), 2.71(3H, s). m/z (ES±) 373 (M+). f) 8 (2-Imidazolinyl)-3-(5-methyl-3-phenylisoxazol-4-yl)-5H-[1,2,4]triazolo[3,4-a]isoindole Ethylenediamine (160 mg) in toluene (5 ml) was cooled to 5° C. and trimethylaluminium (2 M in toluene, 1 ml) was added. The reaction mixture was allowed to warm to 25° C. and then 3-(5-methyl-3-phenylisoxazol-4-yl)-5H-[1,2,4]triazolo[3,4-a]isoindole-8-carboxylic acid methyl ester (200 mg) was added and the reaction mixture was heated to reflux for 2 hours. The reaction was cooled, methanol was added and the reaction was evaporated and the residue was purified by column chromatography on silica to yield the title compound after recrystallisation from ethyl acetate (80 mg). 1H NMR (360 MHz, d6 DMSO) δ 8.32 (1H, s), 7.96 (1H, dd, J=7 and 1 Hz), 7.56–7.41 (6H, m), 4.59 (2H, s), 3.66 (3H, s), 2.59 (3H, s). m/z (ES+) 383(M+).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
35.7 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
45%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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